

A Comparative Guide to the Spectroscopic Identification of Benzopinacol's Functional Groups

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Compound of Interest

Compound Name: *Benzopinacol*

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For researchers, scientists, and drug development professionals, the precise identification of functional groups is paramount for characterizing molecules and predicting their behavior. This guide provides a detailed comparison of the spectroscopic signatures of **benzopinacol**, a vicinal diol, with its precursor, benzophenone (a ketone), and its rearrangement product, **benzopinacolone** (a ketone with a quaternary carbon). By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a practical reference for the unambiguous identification of the characteristic functional groups of **benzopinacol**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **benzopinacol**, benzophenone, and **benzopinacolone**, allowing for a direct comparison of their characteristic signals.

Infrared (IR) Spectroscopy Data

Functional Group	Benzopinacol (cm ⁻¹)	Benzophenone (cm ⁻¹)[1][2]	Benzopinacolone (cm ⁻¹)	Vibrational Mode
Hydroxyl (-OH)	~3400-3600 (broad)	-	-	O-H stretch
Carbonyl (C=O)	-	~1654-1660	~1670-1680	C=O stretch
Aromatic C-H	~3020-3080	~3020-3080	~3020-3080	C-H stretch
Aromatic C=C	~1440-1600	~1440-1600	~1440-1600	C=C stretch
C-O	~1048-1086	-	~1320	C-O stretch

¹H NMR Spectroscopy Data (CDCl₃)

Proton Environment	Benzopinacol (ppm)	Benzophenone (ppm)[3]	Benzopinacolone (ppm)	Multiplicity & Notes
Hydroxyl (-OH)	~3.02[4][5][6]	-	-	Singlet, broad
Aromatic (Ar-H)	~6.98-7.45[4]	~7.46-7.79[3]	~7.10-7.30	Multiplets
Phenyl Protons	-	-	-	Complex multiplets

¹³C NMR Spectroscopy Data (CDCl₃)

Carbon Environment	Benzopinacol (ppm)	Benzophenone (ppm)[7][8]	Benzopinacolone (ppm)
Quaternary Carbon (-C-OH)	~83.05[4][9]	-	~61-62
Carbonyl (C=O)	-	~190-197	~209
Aromatic (Ar-C)	~126.93-144.17[4][9]	~128-138	~126-144
Quaternary Phenyl Carbon	-	~137.5	-

Mass Spectrometry (Electron Ionization) Data

Ion	Benzopinacol (m/z)	Benzophenone (m/z)	Benzopinacolone (m/z)	Notes
Molecular Ion [M] ⁺	366[10]	182	348	-
[M-H ₂ O] ⁺	348	-	-	Loss of water
[M-C ₆ H ₅] ⁺	289	105	271	Loss of a phenyl group
[C ₆ H ₅ CO] ⁺	-	105	105	Benzoyl cation
[(C ₆ H ₅) ₂ COH] ⁺	183[10]	-	-	Cleavage of the central C-C bond
[C ₆ H ₅] ⁺	77	77	77	Phenyl cation

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the presence of hydroxyl (-OH) and the absence of a carbonyl (C=O) functional group in **benzopinacol**.

Methodology (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropyl alcohol or acetone.
- Record a background spectrum of the empty ATR unit.
- Place a small, representative sample of the solid **benzopinacol** onto the center of the ATR crystal.
- Lower the press arm to ensure firm and even contact between the sample and the crystal.
- Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

- Clean the crystal and press arm thoroughly after the measurement.

Methodology (KBr Pellet):

- Grind a small amount (1-2 mg) of the **benzopinacol** sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into a pellet press.
- Apply pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder of the IR spectrometer.
- Acquire the IR spectrum over a range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the chemical environment of the protons and carbons in **benzopinacol**, particularly the hydroxyl protons and the quaternary carbons bearing the hydroxyl groups.

Methodology (^1H and ^{13}C NMR):

- Dissolve approximately 5-10 mg of the **benzopinacol** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Ensure the sample has completely dissolved; gentle warming or sonication may be necessary.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H NMR spectrum, typically using a 30° pulse angle and a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate integration.
- Acquire the ^{13}C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ^{13}C . Broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[\[11\]](#)

Mass Spectrometry (MS)

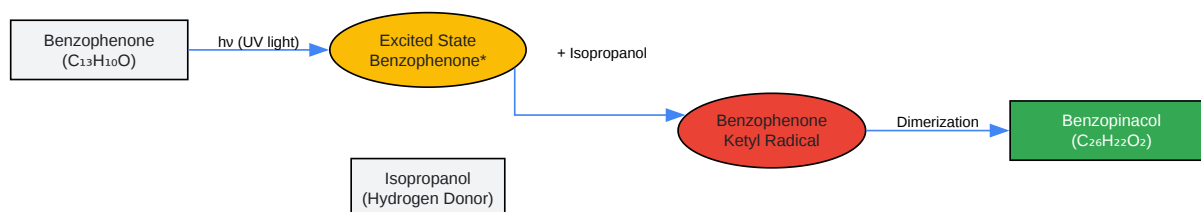
Objective: To determine the molecular weight of **benzopinacol** and analyze its fragmentation pattern to confirm its structure.

Methodology (Electron Ionization - EI):

- Introduce a small amount of the **benzopinacol** sample into the mass spectrometer, typically via a direct insertion probe for solid samples.[12]
- Volatilize the sample by heating the probe under a high vacuum.[13]
- Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[13][14]
- Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Detect the ions and generate a mass spectrum.

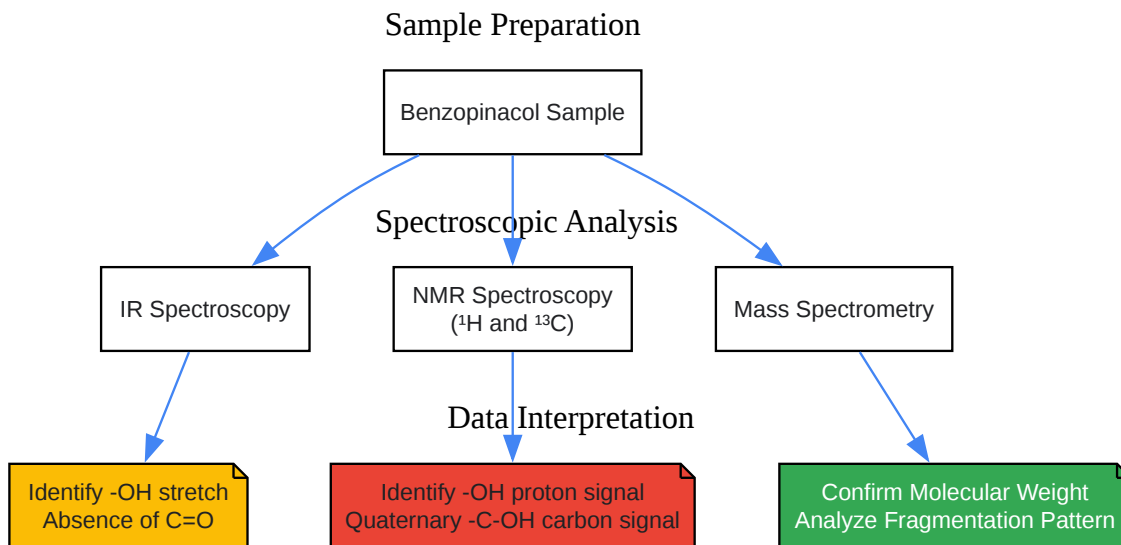
Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the study of **benzopinacol**.



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Caption: Photochemical synthesis of **benzopinacol** from benzophenone.



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Caption: Experimental workflow for spectroscopic identification.

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